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molecular formula C6H4F9IO3S B1626107 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride CAS No. 84271-36-3

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride

Cat. No. B1626107
M. Wt: 454.05 g/mol
InChI Key: CQPFPFMRZZXKAJ-UHFFFAOYSA-N
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Patent
US09187416B2

Procedure details

The crude reaction solution from above containing ICH2CH2CF2CF2OCF2CF2SO2F was treated with an excess of DBU at room temperature for 4 hours. 19F NMR analysis showed no effect on the —SO2F group, and the triplet of CF2CH2— was changed into doublet×triplet at 121 ppm (Jd=7.8 Hz, Jt=3.6 Hz), indicating the desired reaction occurred to yield CH2═CHCF2CF2OCF2CF2SO2F. Addition of water to dissolve DBU/HI solid, and the bottom perfluorinated N-methyl morpholine solution was isolated. From F-NMR, no more I—CF2CF2OCF2CF2SO2F was observed in the isolated solution. The solution was dried over MgSO4. After filtration and rotary evaporation to remove the solvent, 22 g product was obtained (89% isolated yield; bp=115-116° C.). 19F NMR showed the chemical shifts at +43 ppm (—SO2F), −83.8 ppm (m, —CF2O—), −89.2 ppm (txt, —CF2O—), −114 ppm (dxt, —CF2SO2F) and 120 ppm (dxt, —CF2CH═). Also, H1 NMR confirmed the formation of CH2═CH— with chemical shift at 5.7˜6.3 ppm (m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][C:4]([C:7]([O:10][C:11]([C:14]([S:17]([F:20])(=[O:19])=[O:18])([F:16])[F:15])([F:13])[F:12])([F:9])[F:8])([F:6])[F:5].C1CCN2C(=NCCC2)CC1>>[CH2:2]=[CH:3][C:4]([C:7]([O:10][C:11]([C:14]([S:17]([F:20])(=[O:19])=[O:18])([F:15])[F:16])([F:12])[F:13])([F:9])[F:8])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC(F)(F)C(F)(F)OC(F)(F)C(F)(F)S(=O)(=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction solution from
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
product
Smiles
C=CC(F)(F)C(F)(F)OC(F)(F)C(F)(F)S(=O)(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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